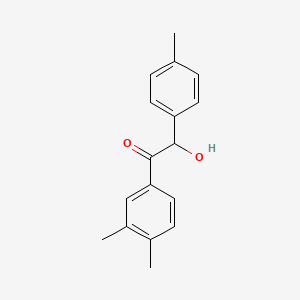
1-(3,4-Dimethylphenyl)-2-hydroxy-2-(4-methylphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethylphenyl)-2-hydroxy-2-(4-methylphenyl)ethan-1-one is an organic compound with a complex structure that includes two aromatic rings and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-2-hydroxy-2-(4-methylphenyl)ethan-1-one typically involves the reaction of 3,4-dimethylbenzaldehyde with 4-methylbenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-2-hydroxy-2-(4-methylphenyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: The major products include ketones or aldehydes.
Reduction: The major product is a secondary alcohol.
Substitution: The major products depend on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-2-hydroxy-2-(4-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-2-hydroxy-2-(4-methylphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The hydroxyl group and aromatic rings play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dimethylphenyl)-2-hydroxy-2-(4-methylphenyl)ethan-1-one
- 1-(3,4-Dimethoxyphenyl)-2-hydroxy-2-(4-methylphenyl)ethan-1-one
Uniqueness
1-(3,4-Dimethylphenyl)-2-hydroxy-2-(4-methylphenyl)ethan-1-one is unique due to the specific arrangement of methyl groups on the aromatic rings, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
62762-71-4 |
|---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-2-hydroxy-2-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C17H18O2/c1-11-4-7-14(8-5-11)16(18)17(19)15-9-6-12(2)13(3)10-15/h4-10,16,18H,1-3H3 |
InChI Key |
QWICDRMKJMWTOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)C2=CC(=C(C=C2)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















